2-(Pyridin-4-yl)benzoic acid hydrochloride
Overview
Description
2-(Pyridin-4-yl)benzoic acid hydrochloride is a chemical compound that features a pyridine ring attached to a benzoic acid moiety
Mechanism of Action
Target of Action
Related compounds have been shown to have a variety of biological targets
Mode of Action
The exact mode of action of 2-(Pyridin-4-yl)benzoic acid hydrochloride is currently unknown due to the lack of specific studies on this compound. It is known that the pyridine ring, a common feature in many biologically active compounds, can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways
Result of Action
Related compounds have been shown to have various biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)benzoic acid hydrochloride typically involves the reaction of 4-pyridinecarboxylic acid with a suitable benzoic acid derivative under acidic conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The hydrochloride salt is formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and benzoic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and benzoic acid derivatives.
Scientific Research Applications
2-(Pyridin-4-yl)benzoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-4-yl)benzoic acid hydrochloride: Similar structure but with a piperidine ring instead of a pyridine ring.
4-(Pyridin-4-yl)benzoic acid hydrochloride: Positional isomer with the pyridine ring attached at a different position on the benzoic acid moiety.
Uniqueness
2-(Pyridin-4-yl)benzoic acid hydrochloride is unique due to the presence of both a pyridine ring and a benzoic acid moiety, which allows for diverse chemical reactivity and potential biological activity. The combination of these two functional groups provides a versatile scaffold for the development of new compounds with tailored properties.
Properties
IUPAC Name |
2-pyridin-4-ylbenzoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2.ClH/c14-12(15)11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-8H,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLESHHIZKAWJTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2059932-87-3 | |
Record name | 2-(pyridin-4-yl)benzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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